molecular formula C8H8BrFO B8566927 2-Bromophenyl 2-fluoroethyl ether

2-Bromophenyl 2-fluoroethyl ether

Cat. No. B8566927
M. Wt: 219.05 g/mol
InChI Key: UKXHGKXTSNUMLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromophenyl 2-fluoroethyl ether is a useful research compound. Its molecular formula is C8H8BrFO and its molecular weight is 219.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromophenyl 2-fluoroethyl ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromophenyl 2-fluoroethyl ether including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Bromophenyl 2-fluoroethyl ether

Molecular Formula

C8H8BrFO

Molecular Weight

219.05 g/mol

IUPAC Name

1-bromo-2-(2-fluoroethoxy)benzene

InChI

InChI=1S/C8H8BrFO/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4H,5-6H2

InChI Key

UKXHGKXTSNUMLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCCF)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a manner similar to that disclosed in German Offenlegungschrift DE No. 3,402,483, the reaction of 5.0 grams (0.029 mole) of 2-bromophenol, 6.0 grams (0.043 mole) of potassium carbonate, and 5.5 grams (0.03 mole) of 1-bromo-2-fluoroethane in 50 ml of N,N-dimethylformamide yielded 4.9 grams of 2-bromophenyl 2-fluoroethyl ether as an oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2-bromophenol (1.0 g, 5.8 mmol) in THF (20 mL) was add NaH (60%) (462 mg, 11.6 mmol). The reaction mixture was stirred at room temperature for 10 min and then 1-bromo-2-fluoroethane (1.5 g, 11.6 mmol) was added and the mixture was irradiated in a microwave reactor at 130° C. for 40 min. The crude mixture was quenched with H2O and the water layer was extracted with EtOAc. The combined organic layers were dried (Na2SO4), filtered and concentrated. The residue was purified by chromatography on silica gel (0-20% DCM in Heptane) to provide the desired compound as a colorless oil (800 mg, 63%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
462 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Yield
63%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.